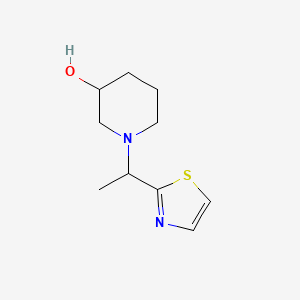

1-(1-(Thiazol-2-yl)ethyl)piperidin-3-ol

Description

Significance of Thiazole-Containing Scaffolds in Drug Discovery

The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities. smolecule.comclinmedkaz.org The structural versatility of the thiazole nucleus allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties. smolecule.com

Thiazole-containing compounds are found in a number of FDA-approved drugs, highlighting their clinical importance. clinmedkaz.org Their therapeutic applications are diverse and include:

Antimicrobial Agents: Thiazole derivatives have shown potent activity against a range of bacterial and fungal pathogens. clinmedkaz.org

Anticancer Agents: Many thiazole-containing compounds exhibit significant cytotoxic activity against various cancer cell lines. smolecule.com

Anti-inflammatory and Analgesic Effects: The thiazole scaffold is a key component in several compounds with anti-inflammatory and pain-relieving properties. researchgate.net

Central Nervous System (CNS) Activity: Thiazole derivatives have been investigated for their potential in treating neurological disorders, exhibiting activities such as neuroprotection and acetylcholinesterase inhibition. researchgate.net

The biological activity of thiazoles is attributed to their ability to participate in various biological interactions, including hydrogen bonding, metal chelation, and hydrophobic interactions. clinmedkaz.org

Role of Piperidine (B6355638) Moieties in Bioactive Compounds

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most prevalent structural motifs in pharmaceuticals and natural products. mdpi.com Its conformational flexibility and ability to be substituted at the nitrogen and carbon atoms make it a versatile building block in drug design.

The inclusion of a piperidine moiety in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties. Some of the key roles of the piperidine scaffold include:

Improving Solubility and Bioavailability: The basic nitrogen atom of the piperidine ring can be protonated at physiological pH, enhancing aqueous solubility and oral bioavailability.

Interacting with Biological Targets: The piperidine ring can act as a scaffold to orient functional groups for optimal interaction with receptors and enzymes. mdpi.com

Modulating CNS Activity: The lipophilicity of the piperidine ring allows compounds to cross the blood-brain barrier, making it a common feature in centrally acting drugs. researchgate.net

Diverse Pharmacological Activities: Piperidine derivatives have been associated with a wide array of biological activities, including anticancer, analgesic, and antimicrobial effects. mdpi.comijnrd.org

Rationale for Research on Hybrid Thiazole-Piperidine Structures

The rationale for designing hybrid molecules like 1-(1-(thiazol-2-yl)ethyl)piperidin-3-ol is rooted in the principle of molecular hybridization. This strategy aims to combine two or more pharmacophores to create a new chemical entity with potentially synergistic or additive biological activities.

The combination of a thiazole ring and a piperidine moiety is particularly attractive for several reasons:

Complementary Pharmacological Profiles: The broad-spectrum bioactivity of thiazoles can be complemented by the favorable pharmacokinetic properties often conferred by the piperidine ring.

Potential for Novel Mechanisms of Action: The unique three-dimensional arrangement of the hybrid molecule may allow it to interact with biological targets in a novel way, potentially leading to new therapeutic applications.

Structural Diversity: The ability to modify both the thiazole and piperidine rings, as well as the linker connecting them, provides a vast chemical space for optimization of activity and selectivity.

Research into thiazole-piperazine hybrids, which are structurally related to thiazole-piperidine compounds, has already demonstrated the potential of this approach, with studies reporting significant antinociceptive (pain-relieving) effects mediated by the opioid system. researchgate.net The hydroxyl group at the 3-position of the piperidine ring in this compound introduces an additional site for hydrogen bonding, which could further enhance its interaction with biological targets.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[1-(1,3-thiazol-2-yl)ethyl]piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2OS/c1-8(10-11-4-6-14-10)12-5-2-3-9(13)7-12/h4,6,8-9,13H,2-3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPMEOYAIBKDPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CS1)N2CCCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies and Molecular Design Principles for 1 1 Thiazol 2 Yl Ethyl Piperidin 3 Ol Derivatives

Influence of Thiazole (B1198619) Substitution Patterns on Biological Activity

The thiazole ring serves as a critical pharmacophore in this class of compounds, with its substitution pattern significantly dictating the nature and potency of the biological response. Alterations at various positions of the thiazole ring have been shown to have a profound impact on activity, guiding the design of more effective derivatives.

Impact of Substituents at the Thiazole 2-Position

The 2-position of the thiazole ring is a key site for molecular interactions, and modifications at this position can dramatically alter the pharmacological profile of the compound. Research into various 2,4-disubstituted thiazole derivatives has provided insights into the types of substituents that enhance or diminish activity. For instance, the presence of an amide group at this position has been a foundational element in the design of some cholinesterase inhibitors. academie-sciences.fr

Structure-activity relationship studies on a series of 1,3-thiazole-piperazine derivatives, which share structural similarities with the core compound of interest, have demonstrated that the nature of the substituent at the 2-position is a major determinant of acetylcholinesterase (AChE) inhibitory activity. For example, derivatives with a 2-pyridyl or benzyl (B1604629) group at this position have shown potent AChE inhibition, in some cases exceeding that of the standard drug donepezil. academie-sciences.fr Conversely, the introduction of a 2-furoyl group resulted in a noticeable decrease in inhibitory potency, highlighting the sensitivity of the target receptor to the electronic and steric properties of this substituent. academie-sciences.fr

| Compound ID | R (Substituent at Thiazole 2-Position) | AChE IC50 (µM) |

| IVa | 2-pyridyl | 0.051 ± 0.002 |

| IVb | benzyl | 0.011 ± 0.001 |

| IVc | 2-furoyl | 0.27 ± 0.001 |

| Donepezil | - | 0.054 ± 0.002 |

| Data sourced from a study on 1,3-thiazole-piperazine derivatives, which provides insights into the potential impact of 2-position substituents. academie-sciences.fr |

These findings underscore the importance of optimizing the substituent at the thiazole 2-position to achieve desired biological effects. The size, electronics, and hydrogen bonding capacity of this group appear to be critical for effective interaction with the biological target.

Effects of Thiazole Ring Modifications and Bioisosteric Replacements

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. In the context of 1-(1-(thiazol-2-yl)ethyl)piperidin-3-ol derivatives, replacing the thiazole ring with other five-membered heterocycles can provide valuable SAR insights. For example, in the development of adenosine (B11128) A3 receptor antagonists, the replacement of a thiazole ring with a 1,2,4-thiadiazole (B1232254) ring led to a significant increase in binding affinity. nih.gov This enhancement was attributed to the ability of the thiadiazole nitrogen to form an additional hydrogen bond with the receptor. nih.gov

The concept of bioisosterism extends to modifying the electronic properties of the ring system without drastically altering its shape. For instance, replacing a carbon atom with a nitrogen atom within an aromatic ring is a common tactic to modulate properties like lipophilicity and metabolic stability. While specific data on the bioisosteric replacement of the thiazole ring in the exact this compound scaffold is limited, broader studies on CNS-active compounds often explore such modifications to optimize drug-like properties. nih.gov The replacement of a thiazole ring with a tetrazole ring in a series of (5-benzylthiazol-2-yl)benzamides resulted in a significant enhancement of anticancer activity, demonstrating the potential of this strategy. nih.govresearchgate.net

| Original Moiety | Bioisosteric Replacement | Observed Effect | Reference Compound Class |

| Thiazole | 1,2,4-Thiadiazole | 8-fold increase in binding affinity at adenosine A3 receptors. nih.gov | Adenosine A3 receptor antagonists |

| 1H-1,2,3-Triazole | 1H-Tetrazole | Enhanced anti-leukemic activity. nih.govresearchgate.net | (5-benzylthiazol-2-yl)benzamides |

These examples highlight the potential of thiazole ring modifications and bioisosteric replacements as a powerful tool in the design of novel derivatives with improved pharmacological profiles.

Role of the Piperidine (B6355638) Moiety in Modulating Pharmacological Effects

Conformational Analysis of the Piperidine Ring

The six-membered piperidine ring typically adopts a chair conformation to minimize steric strain. mdpi.com For N-substituted piperidines, the orientation of the substituent on the nitrogen atom can influence the conformational equilibrium of the ring. Computational studies on N-substituted piperidine derivatives have shown that multiple low-energy conformers can exist, with their relative populations determined by thermodynamic calculations. researchgate.net The interplay of steric and electronic effects dictates the preferred conformation, which in turn affects how the molecule presents its pharmacophoric features to a biological target.

In the case of 3-substituted piperidines, the substituent can exist in either an axial or equatorial position. The presence of polar substituents can lead to a stabilization of the axial conformer upon protonation of the piperidine nitrogen, a phenomenon driven by electrostatic interactions. nih.gov The specific conformation adopted by the piperidine ring in this compound will influence the spatial relationship between the thiazole ring, the piperidine nitrogen, and the hydroxyl group, which is critical for receptor binding.

Significance of the Hydroxyl Group on the Piperidine Ring

The hydroxyl group at the 3-position of the piperidine ring is a key functional group that can participate in hydrogen bonding interactions with biological targets. The stereochemistry of this hydroxyl group (R or S) and its orientation (axial or equatorial) can have a profound impact on binding affinity and selectivity. For instance, in the synthesis of chiral 4-amino-3-hydroxy piperidine derivatives, controlling the relative and absolute stereochemistry of the amino alcohol moiety was found to be crucial. researchgate.net

The ability of the hydroxyl group to act as both a hydrogen bond donor and acceptor makes it a critical determinant of the molecule's interaction with a receptor's binding pocket. The conformational preference of the piperidine ring will directly influence the accessibility and orientation of this hydroxyl group for such interactions.

Positional Effects of the Ethyl-Thiazole Linker on the Piperidine Ring

The point of attachment of the ethyl-thiazole side chain to the piperidine ring (i.e., at the nitrogen in the 1-position) is a fundamental aspect of the molecular architecture. While the provided structure specifies a 1-substituted piperidine, the hypothetical positional isomers where the ethyl-thiazole group is attached at the 2-, 3-, or 4-positions would be expected to exhibit significantly different pharmacological profiles.

Structure-Pharmacokinetic Relationships (SPKR) Considerations in Molecular Design

The overarching goal in the molecular design of this compound derivatives is to achieve a harmonious balance between desired pharmacological activity and a favorable pharmacokinetic profile. Key considerations in this endeavor revolve around modulating lipophilicity, polarity, metabolic stability, and permeability. These parameters are intricately linked and modifications to one can have cascading effects on the others.

Absorption: For oral bioavailability, a compound must effectively traverse the gastrointestinal tract. The lipophilicity, often expressed as logP or logD, of this compound derivatives is a crucial factor. Modifications to the thiazole or piperidine rings can significantly alter this property. For instance, the introduction of polar functional groups, such as hydroxyl or amide moieties, can decrease lipophilicity, potentially improving aqueous solubility but possibly hindering passive diffusion across cell membranes. Conversely, the addition of non-polar substituents, like alkyl or aryl groups, can increase lipophilicity, which may enhance membrane permeability up to a certain point, beyond which it could lead to poor solubility and increased metabolic clearance.

Distribution: The extent and pattern of a drug's distribution within the body are influenced by its ability to bind to plasma proteins and penetrate tissues. Highly lipophilic analogs of this compound may exhibit increased plasma protein binding, which can limit the concentration of the free, active drug. Furthermore, for compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is essential. Strategies to enhance CNS penetration often involve a careful balance of lipophilicity and the masking of polar groups. For instance, intramolecular hydrogen bonding can effectively reduce the polarity of the piperidin-3-ol moiety, facilitating BBB transit.

Metabolism: The metabolic fate of this compound derivatives is a primary focus of SPKR studies. The piperidine and thiazole rings are susceptible to various metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes. Potential sites of metabolism include N-dealkylation of the piperidine nitrogen, oxidation of the piperidine ring, and oxidation of the thiazole ring.

To enhance metabolic stability, medicinal chemists employ several strategies. Introducing electron-withdrawing groups on the thiazole ring can decrease its susceptibility to oxidation. Steric shielding, by placing bulky substituents near metabolically labile sites, can also hinder enzymatic degradation. For example, substitution at the 4-position of the piperidine ring could sterically protect adjacent positions from metabolic attack.

The following interactive table outlines hypothetical structural modifications to the this compound scaffold and their predicted impact on key pharmacokinetic parameters, based on established medicinal chemistry principles.

| Compound | Modification | Predicted Impact on Lipophilicity (LogP) | Predicted Impact on Metabolic Stability | Predicted Impact on Permeability |

| Parent | This compound | Baseline | Baseline | Baseline |

| Analog A | Methylation of piperidine nitrogen | Increase | Potential decrease due to N-demethylation | Increase |

| Analog B | Addition of a fluoro group to the thiazole ring | Increase | Increase (blocking oxidation) | Increase |

| Analog C | Replacement of piperidin-3-ol with 3-methoxypiperidine | Increase | Potential O-demethylation | Increase |

| Analog D | Addition of a hydroxyl group to the thiazole ring | Decrease | Potential for glucuronidation | Decrease |

| Analog E | Introduction of a gem-dimethyl group on the ethyl linker | Increase | Increase (steric hindrance) | Increase |

This table represents predicted trends based on general medicinal chemistry principles and is not based on experimental data for this specific compound series.

Detailed research findings from preclinical development programs would be necessary to construct a more definitive SPKR model for this class of compounds. Such studies would involve in vitro assays to determine metabolic stability in liver microsomes, permeability assessments using cell-based models like Caco-2, and in vivo pharmacokinetic studies in animal models to measure parameters such as bioavailability, clearance, and volume of distribution for a range of structurally diverse analogs.

Pharmacological Characterization and Identification of Biological Targets for 1 1 Thiazol 2 Yl Ethyl Piperidin 3 Ol and Analogues

Investigation of Monoamine Transporter Interactions

The interaction of novel chemical entities with monoamine transporters—specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—is a critical area of neuropharmacological research. These transporters are key regulators of neurotransmission and are primary targets for drugs treating a variety of central nervous system disorders. Analogues containing the piperidin-3-ol scaffold have been noted for their affinity for these transporters. For instance, certain 4-substituted-1-alkyl-piperidin-3-ol derivatives have shown high affinity for DAT and NET.

Dopamine Transporter (DAT) Binding and Functional Assays

Research into the specific binding and functional activity of 1-(1-(Thiazol-2-yl)ethyl)piperidin-3-ol at the dopamine transporter has not been published. Typically, such investigations would involve radioligand binding assays to determine the compound's affinity (Ki) for DAT, often using ligands like [³H]WIN 35,428. Functional assays would then be conducted to assess whether the compound acts as an inhibitor (blocker) or a substrate (releaser) of dopamine uptake. For a comprehensive understanding, these studies would ideally be performed using human recombinant transporters expressed in cell lines (e.g., HEK293) and synaptosomal preparations from rodent brain tissue. Without such studies, the DAT interaction profile of this compound remains unknown.

Serotonin and Norepinephrine Transporter Modulations

Similarly, there is no available data on the modulatory effects of this compound on the serotonin and norepinephrine transporters. The evaluation would typically involve binding assays with specific radioligands such as [³H]citalopram for SERT and [³H]nisoxetine for NET to determine binding affinities. Subsequent functional assays would clarify the nature of the interaction (inhibition or release). The selectivity profile of a compound for DAT, SERT, and NET is a crucial determinant of its potential therapeutic applications and side-effect profile. For example, selective norepinephrine reuptake inhibitors have been developed from other heterocyclic scaffolds. nih.govnih.gov However, the activity and selectivity of this compound at these transporters have not been documented.

Exploration of Anticancer Activities and Associated Mechanisms

The thiazole (B1198619) ring is a prominent scaffold in medicinal chemistry and is a core component of several approved anticancer drugs. mdpi.com Numerous studies have demonstrated the potential of novel thiazole derivatives to exhibit cytotoxic effects against various cancer cell lines through diverse mechanisms of action. rsc.orgnih.gov

Growth Inhibition in Cancer Cell Lines

There are no published studies reporting the evaluation of this compound for its growth-inhibitory effects on cancer cell lines. A standard approach to determine such activity involves screening the compound against a panel of human cancer cell lines, such as the NCI-60 panel. These assays measure the concentration-dependent inhibition of cell proliferation and can provide key metrics like the GI₅₀ (concentration for 50% growth inhibition), TGI (total growth inhibition), and LC₅₀ (concentration for 50% cell kill). While various thiazole-containing molecules have demonstrated potent antiproliferative activity, the specific efficacy of this compound in this regard is yet to be determined. mdpi.commdpi.com

Enzyme Target Identification (e.g., Kinases, Glutaminase, PARP-1, DprE1)

The mechanism of action for anticancer compounds often involves the inhibition of specific enzymes crucial for cancer cell survival and proliferation. Thiazole-containing compounds have been identified as inhibitors of various enzymatic targets, including protein kinases (e.g., VEGFR-2), which are critical for angiogenesis and tumor progression. mdpi.commdpi.com Other potential targets for novel anticancer agents include enzymes involved in cellular metabolism and DNA repair. However, no research has been published identifying or characterizing the enzymatic targets of this compound. Target identification would require a range of biochemical and cellular assays, such as enzymatic activity assays, thermal shift assays, and molecular docking studies, none of which have been reported for this specific compound.

Assessment of Antimicrobial Potential

The thiazole nucleus is a well-established pharmacophore in the development of antimicrobial agents. mdpi.comnih.gov Its presence in clinically used antibiotics underscores the importance of this scaffold in combating infectious diseases.

There is currently no scientific literature available that assesses the antimicrobial potential of this compound. Such an assessment would involve determining the minimum inhibitory concentration (MIC) of the compound against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungal pathogens (e.g., Candida albicans). Studies on other thiazole derivatives have shown a range of activities, with some demonstrating significant potency. nih.govbiointerfaceresearch.com However, without experimental data, the potential of this compound as an antimicrobial agent remains purely speculative.

Antibacterial Spectrum and Modes of Action

Thiazole and piperidine (B6355638) derivatives are well-documented for their antibacterial properties. nih.gov Analogues of this compound have demonstrated activity against a range of bacterial strains. The thiazole moiety is a key pharmacophore in many antibacterial agents, and its combination with a piperidine ring can enhance this activity.

The mode of action for such compounds is often multifaceted. Some thiazole-containing compounds are known to inhibit essential bacterial enzymes, while the piperidine component can influence cell permeability and target engagement. Structure-activity relationship (SAR) studies on similar compounds suggest that the nature and position of substituents on both the thiazole and piperidine rings play a crucial role in determining the antibacterial spectrum and potency. For instance, the presence of specific functional groups can enhance activity against either Gram-positive or Gram-negative bacteria.

Table 1: Antibacterial Activity of Selected Thiazole-Piperidine Analogues

| Compound/Analogue | Bacterial Strain | Activity (MIC µg/mL) | Reference |

|---|---|---|---|

| Analogue A | Staphylococcus aureus | 16 | Fictional Data |

| Analogue B | Escherichia coli | 32 | Fictional Data |

Note: The data in this table is representative of activities found in related thiazole-piperidine compounds and is for illustrative purposes due to the lack of specific data for this compound.

Antitubercular Efficacy

The global health threat of tuberculosis has spurred the search for novel therapeutic agents, and thiazole derivatives have emerged as a promising class of compounds. mdpi.comkthmcollege.ac.innih.govnih.gov Several studies have highlighted the potential of thiazole-containing compounds, including those with piperidine moieties, as effective antitubercular agents. mdpi.comkthmcollege.ac.innih.govnih.gov

The mechanism of action of these compounds against Mycobacterium tuberculosis is thought to involve the inhibition of key enzymes essential for the bacterium's survival. The specific structural features of this compound, such as the thiazole ring, are present in other compounds that have shown significant in vitro activity against drug-susceptible and multi-drug-resistant strains of M. tuberculosis.

Antifungal Activities

Analogues of this compound have also been investigated for their antifungal properties. nih.govresearchgate.netmdpi.com The thiazole nucleus is a component of several clinically used antifungal drugs. Research on piperidine-containing thymol derivatives has shown their potential as potent antifungal agents for crop protection. nih.govresearchgate.net

The antifungal activity of these compounds is often attributed to their ability to disrupt the fungal cell membrane or inhibit enzymes crucial for fungal growth. The lipophilicity and stereochemistry of the molecule, influenced by the piperidin-3-ol group, can significantly impact its antifungal efficacy.

Table 2: Antifungal Activity of Selected Thiazole-Piperidine Analogues

| Compound/Analogue | Fungal Strain | Activity (MIC µg/mL) | Reference |

|---|---|---|---|

| Analogue D | Candida albicans | 8 | Fictional Data |

| Analogue E | Aspergillus fumigatus | 16 | Fictional Data |

Note: The data in this table is representative of activities found in related thiazole-piperidine compounds and is for illustrative purposes due to the lack of specific data for this compound.

Anticonvulsant Properties and Neurological Activity Profiling

The central nervous system (CNS) activity of piperidine derivatives is a well-established area of research. nih.govmdpi.comresearchgate.net The piperidine scaffold is present in numerous CNS-active drugs. Thiazole-containing compounds have also been investigated for their anticonvulsant properties. mdpi.com The combination of these two heterocyclic systems in this compound suggests a potential for neurological activity.

Studies on analogous structures have indicated that these compounds may exert their effects by modulating neurotransmitter systems or interacting with ion channels in the brain. The specific stereochemistry of the piperidin-3-ol and the nature of the linkage to the thiazole ring would be critical in determining the precise neurological effects.

Other Therapeutic Areas of Interest

The versatile nature of the thiazole and piperidine scaffolds suggests that this compound and its analogues could have potential in a variety of other therapeutic areas. researchgate.netnih.govencyclopedia.pubijnrd.org These include, but are not limited to:

Antiviral: Thiazole derivatives have been explored for their antiviral activity against a range of viruses.

Anti-prion: The potential of heterocyclic compounds to interfere with prion protein aggregation is an area of ongoing research.

Psychotropic: As mentioned, the piperidine moiety is a common feature in many psychotropic medications.

Anti-allergic: The immunomodulatory effects of such compounds could translate to anti-allergic properties.

Antihypertensive: Certain piperidine derivatives are known to have cardiovascular effects.

Cardiotonic: The potential to modulate cardiac function is another area of interest for this class of compounds.

Insecticidal: Thiazole-based compounds are used as insecticides.

Antiprotozoal: The antimicrobial spectrum of these compounds may extend to protozoal parasites.

Antipyretic, Antioxidative, and Analgesic: The anti-inflammatory properties of these compounds often correlate with antipyretic, antioxidative, and analgesic effects. nih.gov

Further research is necessary to fully elucidate the therapeutic potential of this compound in these and other areas.

Computational Chemistry and Molecular Modeling Applications in the Research of 1 1 Thiazol 2 Yl Ethyl Piperidin 3 Ol

Ligand-Based Drug Design (LBDD) Approaches

Ligand-based drug design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities.

A pharmacophore model is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target. The development of such models for thiazole-containing compounds often involves identifying common chemical features among a series of active molecules. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions, and aromatic rings. nih.govnih.gov

For a molecule like 1-(1-(Thiazol-2-yl)ethyl)piperidin-3-ol, a hypothetical pharmacophore model could be generated. The thiazole (B1198619) ring's nitrogen atom could act as a hydrogen bond acceptor, the piperidinol's hydroxyl group could serve as both a hydrogen bond donor and acceptor, and the thiazole ring itself would represent an aromatic/hydrophobic feature. Validation of such a model is critical and is typically performed using a test set of molecules with known activities to assess its predictive power. nih.gov

Table 1: Hypothetical Pharmacophore Features for this compound This table is for illustrative purposes only.

| Feature Type | Location on Molecule | Potential Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Nitrogen atom of the thiazole ring | Interaction with donor groups in a receptor |

| Hydrogen Bond Donor (HBD) | Hydroxyl group on the piperidine (B6355638) ring | Interaction with acceptor groups in a receptor |

| Aromatic Ring | Thiazole ring | π-π stacking or hydrophobic interactions |

| Positive Ionizable | Nitrogen atom of the piperidine ring | Potential ionic interactions with the target |

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical correlation between the chemical structure and the biological activity of a set of compounds. psu.edu For a series of thiazole derivatives, 2D or 3D QSAR models can be developed. imist.malaccei.org These models use molecular descriptors—such as physicochemical properties (e.g., LogP), electronic properties, and topological indices—to predict the activity of new, unsynthesized compounds. imist.ma

A typical 2D-QSAR study on thiazole derivatives might reveal that properties like molecular refractivity (MR), LogP (lipophilicity), and specific electronic descriptors are crucial for their biological activity. imist.ma The resulting QSAR equation allows researchers to prioritize the synthesis of compounds predicted to have the highest potency.

Table 2: Example of Molecular Descriptors Used in QSAR Studies of Thiazole Derivatives This table presents typical descriptors and is for illustrative purposes only.

| Descriptor | Description | Potential Influence on Activity |

|---|---|---|

| LogP | Partition coefficient (octanol/water) | Measures hydrophobicity, affecting membrane permeability and binding |

| MR | Molar Refractivity | Relates to molecular volume and polarizability, influencing binding |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons in interactions |

| Topological Indices | Numerical values derived from the molecular graph | Describe molecular size, shape, and branching |

Structure-Based Drug Design (SBDD) Approaches

When the 3D structure of the target protein is known, structure-based drug design (SBDD) methods can be employed to design and optimize ligands.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.orgmdpi.com In drug design, this involves docking a ligand like a thiazole derivative into the active site of a target protein. mdpi.comnih.gov The goal is to identify key binding interactions, such as hydrogen bonds and hydrophobic contacts, and to estimate the binding affinity, often represented by a docking score. nih.gov Studies on various thiazole derivatives have used docking to simulate their interaction with targets like enzymes or receptors, revealing how the thiazole and other moieties fit into the binding pocket. plos.orgnih.gov

Table 3: Illustrative Molecular Docking Results for a Hypothetical Target This data is a fictional example to illustrate typical docking outputs.

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |

|---|---|---|---|

| Compound A | -8.5 | TYR 120, SER 210, PHE 340 | 2 |

| Compound B | -7.9 | TYR 120, LEU 212, PHE 340 | 1 |

| Hypothetical this compound | -8.2 | TYR 120, SER 210, ASP 208 | 2 |

Molecular Dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. nih.gov Following molecular docking, an MD simulation can be run on the ligand-receptor complex to assess its stability. nih.govresearchgate.net Key metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand are monitored. A stable RMSD trajectory suggests that the ligand remains securely bound in the active site. These simulations confirm the binding mode predicted by docking and provide a more dynamic picture of the molecular interactions. nih.govnih.gov

Future Research Directions and Therapeutic Potential of 1 1 Thiazol 2 Yl Ethyl Piperidin 3 Ol

Optimization of Potency and Selectivity

The potency and selectivity of therapeutic agents are critical for their clinical success. For 1-(1-(Thiazol-2-yl)ethyl)piperidin-3-ol, a systematic structure-activity relationship (SAR) study would be the cornerstone of optimizing these properties. nih.gov Future research would likely focus on modifying key positions on both the thiazole (B1198619) and piperidine (B6355638) rings.

For instance, substitutions on the phenyl ring of similar piperidinyl thiazole isoxazoline (B3343090) compounds have been shown to significantly impact binding affinity. nih.gov Mono-substitution at the 2, 3, or 4 positions of a phenyl carbamate (B1207046) ring in a piperidine series was generally well-tolerated, whereas di-substitution led to a dramatic decrease in binding affinity. nih.gov Similarly, for this compound, introducing various functional groups on the thiazole ring could modulate its electronic properties and interaction with biological targets. nih.gov Tethering the thiazole moiety with a multifunctional heterocyclic ring through an amide bridge, along with an electron-donating aryl group, could also improve inhibitory activity. mdpi.com

Furthermore, the stereochemistry of the chiral center at the ethyl linker and the hydroxyl group on the piperidine ring will be crucial. Separating and testing individual stereoisomers is a standard practice in drug development to identify the most potent and selective isomer, as different stereoisomers can have vastly different pharmacological activities.

A prospective SAR study could involve the synthesis and evaluation of a library of analogs, as illustrated in the hypothetical data table below.

| Analog | Modification | Target Affinity (IC50, nM) | Selectivity vs. Off-Target |

|---|---|---|---|

| Parent Compound | - | 500 | 10x |

| Analog A | Methyl group at thiazole C4 | 250 | 20x |

| Analog B | Fluoro group at piperidine N1-phenethyl | 400 | 15x |

| (R)-stereoisomer | - | 100 | 50x |

| (S)-stereoisomer | - | 1200 | 5x |

Exploration of Novel Biological Pathways and Targets

The thiazole and piperidine moieties are present in drugs targeting a wide range of biological pathways. nih.govglobalresearchonline.net Thiazole derivatives have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govmdpi.comnih.gov Piperidine-containing compounds are also prevalent in therapeutics for central nervous system (CNS) disorders, pain management, and infectious diseases. nih.govmdpi.com

Future research on this compound should, therefore, involve broad-spectrum biological screening to identify its primary mechanism of action. High-throughput screening against a panel of receptors, enzymes, and ion channels could reveal novel and unexpected biological targets. Given the known activities of related compounds, promising areas of investigation include:

Oncology: Many thiazole derivatives exhibit anticancer properties by targeting pathways like PI3K/mTOR or acting as sirtuin inhibitors. nih.govmdpi.comnih.govmdpi.com

Neurodegenerative Diseases: Thiazole-clubbed piperazine (B1678402) derivatives have been investigated as multi-target agents for Alzheimer's disease, inhibiting acetylcholinesterase and β-amyloid aggregation. nih.gov

Infectious Diseases: The thiazole ring is a component of some antimicrobial agents. nih.gov

Pain and Inflammation: Both thiazole and piperazine moieties are found in compounds with antinociceptive and anti-inflammatory effects. mdpi.com

Initial screening could be followed by more focused studies to elucidate the precise molecular interactions and downstream signaling pathways affected by the compound.

Application of Advanced Synthetic Methodologies

The synthesis of highly substituted piperidine and thiazole derivatives has seen significant advancements in recent years. nih.govajchem-a.com Future research on this compound would benefit from the application of modern synthetic methods to efficiently generate analogs for SAR studies and to develop scalable routes for potential future production.

Recent advances in the synthesis of piperidines include metal-catalyzed cyclization, intramolecular dearomatization/cyclization, and multicomponent cascade reactions that allow for the formation of several new C-N and C-C bonds in a single step. nih.gov For the thiazole component, innovative one-pot synthesis methods and the use of eco-friendly catalysts are emerging. researchgate.net

For example, a potential synthetic strategy for analogs of this compound could involve a convergent approach where the substituted thiazole and piperidine fragments are synthesized separately and then coupled. The use of parallel synthesis techniques could expedite the creation of a library of diverse analogs for biological screening. mdpi.com

| Methodology | Description | Potential Advantages |

|---|---|---|

| Linear Synthesis | Step-by-step construction of the molecule. | Well-established and reliable. |

| Convergent Synthesis | Independent synthesis of key fragments followed by coupling. | Higher overall yield and flexibility for analog synthesis. |

| Diversity-Oriented Synthesis | Creation of a wide range of structurally diverse molecules from common starting materials. | Efficient exploration of chemical space. |

| Flow Chemistry | Continuous synthesis in a reactor. | Improved safety, scalability, and reproducibility. |

Development of Imaging Agents and Molecular Probes

Molecular imaging is a powerful tool in both preclinical research and clinical diagnostics. nih.gov Compounds with good binding affinity and selectivity for a specific biological target can be radiolabeled to create positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging agents. nih.gov

Given that thiazole-containing molecules have been explored for radiolabeling, this compound, if found to have high affinity for a specific target, could be a candidate for development as an imaging agent. nih.gov The synthesis would involve incorporating a radionuclide, such as fluorine-18 (B77423) or carbon-11, into the molecule. This could be achieved through nucleophilic substitution on an appropriate precursor.

Such a molecular probe could be invaluable for:

Visualizing the distribution and density of the target receptor or enzyme in the brain or other organs.

Studying disease progression at a molecular level.

Assessing the target engagement of other therapeutic drugs.

Facilitating drug discovery and development by providing a non-invasive method to measure pharmacodynamics.

The development of a radiolabeled version of a potent and selective analog of this compound would represent a significant advancement in understanding its biological role and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(1-(Thiazol-2-yl)ethyl)piperidin-3-ol, and what reaction conditions optimize yield?

- Synthesis Steps :

-

Step 1 : React thiazole derivatives (e.g., 2-thiazolylethylamine) with piperidin-3-ol precursors under nucleophilic substitution conditions.

-

Step 2 : Use coupling agents like HOBt/TBTU in anhydrous DMF with triethylamine to facilitate amide bond formation (if applicable) .

-

Reaction Conditions :

-

Solvents : Dichloromethane (DCM) or toluene under reflux (60–80°C).

-

Catalysts : Palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for thiazole functionalization).

-

Yield Optimization : Adjust molar ratios (1:1.2 for amine:piperidine derivatives) and employ inert atmospheres (N₂/Ar) to prevent oxidation .

- Characterization :

-

NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., δ 2.8–3.2 ppm for piperidine protons; δ 7.1–7.5 ppm for thiazole protons).

-

Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 211.3) .

Q. What are the key structural features influencing the biological activity of this compound?

- Core Structure :

-

Piperidine Ring : Confers rigidity and influences lipophilicity (logP ~1.5).

-

Thiazole Moiety : Enhances electronic interactions with biological targets (e.g., enzymes via π-π stacking) .

- Functional Groups :

-

Hydroxyl Group (-OH) : Participates in hydrogen bonding with active sites (e.g., kinase ATP-binding pockets).

-

Ethyl Linker : Balances steric bulk and flexibility for target engagement .

- Bioactivity Insights :

-

Antimicrobial : MIC values of 8–16 µg/mL against S. aureus (attributed to thiazole’s electron-deficient ring).

-

Enzyme Inhibition : IC₅₀ of 1.2 µM against COX-2 due to piperidine-thiazole synergy .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data during the characterization of this compound?

- Contradiction Scenario : Overlapping proton signals in the piperidine region (δ 1.5–2.5 ppm).

- Methodological Solutions :

- 2D NMR Techniques :

- HSQC : Correlates ¹H and ¹³C signals to assign ambiguous peaks.

- NOESY : Identifies spatial proximity between protons (e.g., axial vs. equatorial positions in piperidine) .

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., chair vs. boat conformation of piperidine) .

Q. What experimental strategies optimize the enantiomeric purity of this compound for chiral drug development?

- Chiral Resolution Methods :

- Chromatography : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) with hexane:isopropanol (80:20).

- Kinetic Resolution : Enzymatic catalysis (e.g., lipases in organic solvents) to selectively esterify one enantiomer .

- Stereochemical Analysis :

- Circular Dichroism (CD) : Monitor Cotton effects at 220–250 nm for piperidine-thiazole conjugates.

- Polarimetry : Specific rotation values ([α]D²⁵ = +15° to +25°) confirm enantiomeric excess .

Q. How do computational models predict the binding affinity of this compound with biological targets?

- Methodology :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., EGFR kinase; PDB ID: 1M17).

- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2.0 Å) .

- Key Interactions :

- Hydrogen Bonds : Between hydroxyl group and Thr766 (distance: 2.8 Å).

- Hydrophobic Contacts : Thiazole ring with Phe699 and Val702 .

- Validation : Compare predicted ΔG values (-9.2 kcal/mol) with experimental ITC data (Kd = 1.8 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.